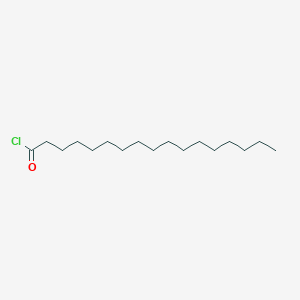









|
REACTION_CXSMILES
|
[C:1]([OH:19])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].S(Cl)([Cl:22])=O>C1CCCCC1>[C:1]([Cl:22])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]
|


|
Name
|
|
|
Quantity
|
102.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCCC)(=O)O
|
|
Name
|
|
|
Quantity
|
67.3 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCCC)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirring of the flask in an oil bath at 80° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the flask was equipped with a 100 mL
|
|
Type
|
TEMPERATURE
|
|
Details
|
under heating
|
|
Type
|
TEMPERATURE
|
|
Details
|
further the oil bath was maintained at 80° C. for one hour
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
From the resultant reaction mixture
|
|
Type
|
CUSTOM
|
|
Details
|
were removed the cyclohexane
|
|
Type
|
CUSTOM
|
|
Details
|
The resultant reaction mixture
|
|
Type
|
DISTILLATION
|
|
Details
|
was subjected to vacuum distillation
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCCCCCCC)(=O)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.31 mol | |
| AMOUNT: MASS | 88.5 g | |
| YIELD: PERCENTYIELD | 81.2% | |
| YIELD: CALCULATEDPERCENTYIELD | 81.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |